(S)-1,3-Diphenyl-1-propyne-3-ol (S)-1,3-Diphenyl-1-propyne-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13843267
InChI: InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15-16H/t15-/m1/s1
SMILES:
Molecular Formula: C15H12O
Molecular Weight: 208.25 g/mol

(S)-1,3-Diphenyl-1-propyne-3-ol

CAS No.:

Cat. No.: VC13843267

Molecular Formula: C15H12O

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

(S)-1,3-Diphenyl-1-propyne-3-ol -

Specification

Molecular Formula C15H12O
Molecular Weight 208.25 g/mol
IUPAC Name (1S)-1,3-diphenylprop-2-yn-1-ol
Standard InChI InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15-16H/t15-/m1/s1
Standard InChI Key DZZWMODRWHHWFR-OAHLLOKOSA-N
Isomeric SMILES C1=CC=C(C=C1)C#C[C@H](C2=CC=CC=C2)O
Canonical SMILES C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)O

Introduction

Structural Characteristics and Stereochemistry

The molecular formula of (S)-1,3-Diphenyl-1-propyne-3-ol is C15_{15}H12_{12}O, with a molecular weight of 208.26 g/mol . The IUPAC name designates the triple bond between carbons 1 and 2 (prop-1-yne) and a hydroxyl group at carbon 3, which also bears two phenyl groups. This configuration creates a chiral center at carbon 3, yielding the (S)-enantiomer (Fig. 1).

Stereochemical Analysis

The chiral center at carbon 3 has four distinct substituents:

  • Hydroxyl group (-OH)

  • Phenyl group (C6_6H5_5)

  • Propargyl chain (C≡C-Ph)

  • Hydrogen atom

Using Cahn-Ingold-Prelog priorities, the configuration is determined by the sequence: -OH (highest priority) > phenyl > propargyl chain > hydrogen. The (S)-enantiomer arises when these groups are arranged counterclockwise in descending priority .

Spectroscopic Data

While specific spectral data for the (S)-enantiomer are scarce, related propargyl alcohols exhibit:

  • IR: O-H stretch (~3400 cm1^{-1}), C≡C stretch (~2100 cm1^{-1}), and aromatic C-H bends (~700 cm1^{-1}) .

  • 1^1H NMR: Signals for aromatic protons (δ 7.2–7.5 ppm), hydroxyl proton (δ 2.5–3.5 ppm, broad), and propargyl protons (δ 2.8–3.2 ppm) .

Synthetic Methodologies

Catalytic Coupling Approaches

A patent (CN102146020B) describes synthesizing 1,3-diphenylpropanol derivatives via iron-catalyzed coupling of substituted phenylethanol and benzyl alcohol . Although this method targets saturated alcohols, analogous strategies using propargyl alcohols could yield the title compound. Key modifications include:

  • Substrates: Replacing benzyl alcohol with propargyl alcohol derivatives.

  • Catalysts: Employing palladium or copper for alkyne activation .

Representative Reaction Conditions

ParameterValue
Temperature130°C
CatalystFe(acac)3_3 (10 mol%)
BaseKOH (15 mol%)
SolventAnhydrous o-xylene
Reaction Time12 hours
Yield~81% (for analogous compounds)

Enantioselective Synthesis

The (S)-configuration necessitates asymmetric methods:

  • Chiral Ligands: Use of (R)-BINAP with palladium catalysts to induce stereoselectivity during alkyne hydration .

  • Kinetic Resolution: Enzymatic or chemical resolution of racemic mixtures using chiral auxiliaries .

Physicochemical Properties

Thermal Stability

Propargyl alcohols like 1,3-Diphenyl-2-propyn-1-ol decompose at temperatures >200°C, with melting points ranging from 80–100°C . The (S)-enantiomer likely exhibits similar stability, though exact data require experimental validation.

Solubility and Reactivity

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) and low in water .

  • Reactivity:

    • Acidity: The hydroxyl proton (pKa ~16–18) can undergo deprotonation with strong bases.

    • Alkyne Reactivity: Participates in Huisgen cycloadditions and Sonogashira couplings .

Pharmacological and Industrial Applications

Medicinal Chemistry

1,3-Diphenylpropanol derivatives exhibit:

  • Immunosuppressive Activity: Inhibition of T-cell proliferation (IC50_{50} < 10 µM) .

  • Neuroprotective Effects: Mitigation of β-amyloid aggregation in neurodegenerative models .

  • Antiviral Properties: HIV-1 protease inhibition (Ki_i ~50 nM) .

The (S)-enantiomer’s stereochemistry may enhance target specificity, as seen in β-secretase inhibitors .

Material Science

Propargyl alcohols serve as precursors for:

  • Conjugated Polymers: Via oxidative polymerization, enhancing conductivity .

  • Liquid Crystals: Chiral dopants in display technologies .

Challenges and Future Directions

Synthetic Limitations

  • Stereocontrol: Current methods for racemic mixtures lack enantioselectivity, necessitating costly resolutions .

  • Scalability: High catalyst loadings (10 mol%) impede industrial adoption .

Research Opportunities

  • Organocatalytic Routes: Thiourea catalysts for asymmetric alkyne hydration .

  • Computational Design: DFT studies to optimize transition states for (S)-selectivity .

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